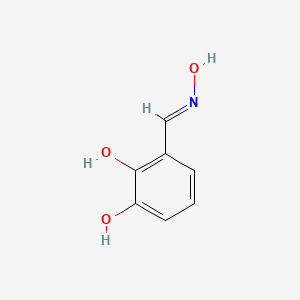

2,3-Dihydroxybenzaldehyde oxime

Vue d'ensemble

Description

2,3-Dihydroxybenzaldehyde oxime is a chemical compound used in various applications. It has been studied for its electrochemical oxidation in methanol at various pH levels . It has also been used in the synthesis of copper (II) complexes of Schiff bases .

Synthesis Analysis

The synthesis of 2,3-Dihydroxybenzaldehyde oxime involves several steps. Initially, under nitrogen, redistilled POCl3 was slowly dropped into dry N, N- dimethylformamide, and the mixture was stirred in an ice bath for 1 hour. Then a solution of catechol was added. The reaction was stirred for 12 hours at 40 ℃ and monitored by TLC . After the reaction, the mixture was poured into ice water with stirring, and the solid was precipitated . The aqueous layer was extracted with ethyl acetate, and the organic layer was washed with water 3 times, then dried over anhydrous Na2SO4 .Molecular Structure Analysis

The molecular formula of 2,3-Dihydroxybenzaldehyde oxime is C7H7NO3 . Its average mass is 138.121 Da and its monoisotopic mass is 138.031693 Da .Applications De Recherche Scientifique

Synthesis of Copper (II) Complexes

“2,3-Dihydroxybenzaldehyde oxime” is used in the synthesis of copper (II) complexes . These complexes have various applications in fields like catalysis, materials science, and medicinal chemistry .

Electrochemical Studies

The electrochemical oxidation of “2,3-Dihydroxybenzaldehyde oxime” in methanol at various pH has been studied using cyclic voltammetry and controlled-potential coulometry . This provides valuable insights into the electrochemical properties of the compound .

Safety And Hazards

Propriétés

IUPAC Name |

3-[(E)-hydroxyiminomethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-8-11)7(6)10/h1-4,9-11H/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAICVXLIXRIZBA-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxybenzaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,3-Dihydroxybenzaldehyde oxime interact with metal ions, and what are the structural consequences?

A1: 2,3-Dihydroxybenzaldehyde oxime acts as a strong chelating ligand, particularly towards Group IV metals like titanium, zirconium, and hafnium. It achieves this through its catechol and oxime groups, both capable of binding to metal ions. This interaction leads to the formation of unique polynuclear oxo-clusters with intriguing structural motifs. For instance, H3dihybo facilitates the formation of hexanuclear clusters with a [MIV6(μ3-Ο)2(μ-Ο)3] core, where M represents the metal ion. Interestingly, in the case of zirconium and hafnium, these clusters adopt a rare trigonal-prismatic arrangement of the metal atoms, distinct from the typical octahedral arrangement observed in previously reported Zr6 clusters [, ].

Q2: What makes 2,3-Dihydroxybenzaldehyde oxime particularly interesting for photocatalytic applications?

A2: The combination of the catechol and oxime groups in H3dihybo significantly impacts the electronic properties of the resulting metal oxide clusters. This ligand effectively reduces the band gap of metal oxides like TiO2 and ZrO2. For example, titanium and zirconium compounds complexed with H3dihybo exhibited band gaps of 1.48 eV and 2.34 eV, respectively []. This reduction in band gap compared to the pure metal oxides is crucial for enhancing visible light absorption, thereby increasing their potential for applications in photocatalysis, such as water splitting and degradation of pollutants [, ].

Q3: Can computational chemistry provide insights into the properties of metal complexes formed with 2,3-Dihydroxybenzaldehyde oxime?

A3: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the properties of metal complexes containing H3dihybo. These calculations revealed a fascinating phenomenon: the triangular M3 (M = Ti, Zr) metallic ring cores within these clusters exhibit pronounced metalloaromaticity []. This means that the metal rings possess electron delocalization, similar to aromatic organic compounds like benzene. The extent of metalloaromaticity varies depending on the metal center, with zirconium complexes showing a higher degree compared to titanium complexes []. This finding opens up possibilities for exploring new materials with unique electronic and magnetic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)

![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)